3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a propiononitrile group attached to a 3,7-dimethyl-2,6-octadienyl moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile typically involves the reaction of 3,7-dimethyl-2,6-octadien-1-ol with propiononitrile in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the ether linkage with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of 3,7-dimethyl-2,6-octadienal or 3,7-dimethyl-2,6-octadienoic acid.
Reduction: Formation of 3-[(3,7-dimethyl-2,6-octadienyl)oxy]propylamine.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-2,6-octadienyl acetate
- 3,7-Dimethyl-2,6-octadienyl isobutyrate
- 3,7-Dimethyl-2,6-octadienyl benzene
Uniqueness
3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile is unique due to its specific ether linkage and nitrile group, which confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
56505-03-4 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-(3,7-dimethylocta-2,6-dienoxy)propanenitrile |
InChI |
InChI=1S/C13H21NO/c1-12(2)6-4-7-13(3)8-11-15-10-5-9-14/h6,8H,4-5,7,10-11H2,1-3H3 |
InChI Key |
LHHLNYVTCLDRMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOCCC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.